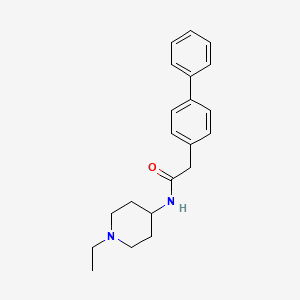

2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl)acetamide, commonly known as Bupivacaine, is a local anesthetic drug used for pain management during surgical procedures. It belongs to the amide group of local anesthetics and is widely used due to its long-lasting effect.

Mechanism of Action

Bupivacaine works by blocking sodium channels in nerve cells, which prevents the transmission of pain signals. It also affects potassium channels, which can lead to hyperpolarization of nerve cells and further inhibition of pain signals. Bupivacaine has a higher affinity for nerve fibers with smaller diameters, which are responsible for transmitting pain signals.

Biochemical and Physiological Effects:

Bupivacaine has been shown to have a dose-dependent effect on the cardiovascular system. At high doses, it can cause cardiovascular collapse and arrhythmias. It can also cause respiratory depression and muscle weakness. Bupivacaine has been shown to have a low potential for causing allergic reactions.

Advantages and Limitations for Lab Experiments

Bupivacaine is widely used in lab experiments due to its long-lasting effect and ability to block pain signals. However, it is important to note that it can have dose-dependent effects on the cardiovascular system, which should be taken into consideration when designing experiments.

Future Directions

1. Development of new local anesthetics with fewer side effects.

2. Investigation of the use of Bupivacaine in chronic pain management.

3. Study of the mechanism of action of Bupivacaine on nerve cells.

4. Development of new delivery methods for Bupivacaine, such as transdermal patches or sustained-release formulations.

5. Investigation of the use of Bupivacaine in combination with other drugs for pain management.

Conclusion:

Bupivacaine is a widely used local anesthetic drug with a long-lasting effect. It works by blocking sodium channels in nerve cells and has been extensively studied for its use in pain management during surgical procedures. While it has some limitations, such as its potential for dose-dependent effects on the cardiovascular system, it remains an important tool in pain management and a subject of ongoing research.

Synthesis Methods

The synthesis of Bupivacaine involves the reaction of 4-biphenylcarboxylic acid with N-ethylpiperidine to form the intermediate 2-(4-biphenylyl)-N-ethyl-piperidine-4-carboxamide. This intermediate is then reacted with acetyl chloride to form 2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl)acetamide, which is the final product.

Scientific Research Applications

Bupivacaine has been extensively studied for its use in pain management during surgical procedures. It is commonly used in epidural and spinal anesthesia due to its long-lasting effect. It has also been studied for its use in postoperative pain management and chronic pain management.

Properties

IUPAC Name |

N-(1-ethylpiperidin-4-yl)-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-2-23-14-12-20(13-15-23)22-21(24)16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11,20H,2,12-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZYCQXOSJLSOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5131775.png)

![2-[2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B5131793.png)

![2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5131801.png)

![3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole](/img/structure/B5131822.png)

![N-[2-(1-naphthyloxy)ethyl]-5-nitro-8-quinolinamine](/img/structure/B5131825.png)

![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5131829.png)

![1-chloro-3-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5131840.png)

![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,5-naphthalenediamine](/img/structure/B5131858.png)

![5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5131872.png)

![3-({[2-(benzoyloxy)ethyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5131883.png)

![methyl 5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5131884.png)